molecular formula C10H10O3 B080996 oxiran-2-ylmethyl benzoate CAS No. 13443-29-3

oxiran-2-ylmethyl benzoate

Cat. No.: B080996
CAS No.: 13443-29-3
M. Wt: 178.18 g/mol
InChI Key: XRQKARZTFMEBBY-UHFFFAOYSA-N
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Description

oxiran-2-ylmethyl benzoate is an organic compound with the molecular formula C10H10O3. It is a type of ester formed from benzoic acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, which makes it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

oxiran-2-ylmethyl benzoate can be synthesized through the esterification of benzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl benzoate primarily involves the reactivity of its epoxide group. The epoxide ring is strained and highly electrophilic, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form more stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Properties

CAS No.

13443-29-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

oxiran-2-ylmethyl benzoate

InChI

InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

XRQKARZTFMEBBY-UHFFFAOYSA-N

SMILES

C1C(O1)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2

13443-29-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 14.8 g (0.2 mole) of glycidol, 150 ml of anhydrous ether, 16 g (0.4 mole) of pyridine and 28 g (0.2 mole) of benzoyl chloride was stirred at room temperature for 2 hours. The mixture was filtered and the ether was evaporated to leave an oil. This oil was distilled to give 21 g (60%) of colorless oil: b.p. 92° C./0.5 mm Hg. The NMR and IR spectra were consistent with the assigned structure.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

Benzoyl chloride (1.2 mL, 10.0 mmol) was added to a solution of glycidol (0.67 mL, 10.0 mmol) and pyridine (0.81 mL, 10.0 mmol) in anhydrous dichloromethane at 0° C. The reaction mixture was further stirred at 0° C. for 60 min. The reaction mixture was then concentrated to dryness under reduced pressure, diluted with ethyl acetate, and washed with 10% citric acid twice followed by the addition of a saturated NaHCO3 solution and brine. The organic phase was dried over MgSO4 and concentrated to dryness to yield 1.8 g (100%) of Oxiran-2-ylmethyl benzoate.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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